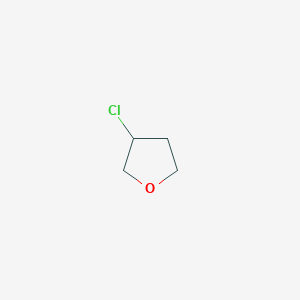
3-氯四氢呋喃
描述
3-Chlorotetrahydrofuran (3-Cl-THF) is a versatile synthetic intermediate that can be used in various chemical reactions to produce a wide range of compounds. It is a chlorinated derivative of tetrahydrofuran (THF), a five-membered heterocyclic compound with an oxygen atom in the ring. The presence of the chlorine atom in 3-Cl-THF provides a reactive site that can be further manipulated through various synthetic routes to introduce different functional groups or to form more complex molecular architectures.
Synthesis Analysis
The synthesis of 3-Cl-THF and its derivatives can be achieved through different strategies. One approach involves the chlorination of tetrahydrofuran with sulfuryl chloride, which can lead to the formation of 2-alkoxy-3-chlorotetrahydrofurans when alcohols are added to the reaction without isolating the dichlorinated intermediates . Another method for synthesizing 3-Cl-THF derivatives is the reaction of sulfuryl chloride with excess THF, which yields 2-chlorotetrahydrofuran (2-Cl-THF). This compound can then react with various nucleophiles to give tetrahydro-2-furanyl derivatives . Additionally, 3-chloro-4,5-dihydrofuran can be metalated with butyllithium and treated with electrophilic reagents to introduce substituents at the 2-position .
Molecular Structure Analysis
The molecular structure of 3-Cl-THF is characterized by the presence of a chlorine atom at the 3-position of the tetrahydrofuran ring. This structural feature is crucial as it influences the reactivity and the types of chemical transformations that the molecule can undergo. The chlorine atom acts as a good leaving group, which can be replaced by various nucleophiles, allowing for the synthesis of a diverse array of substituted tetrahydrofurans.
Chemical Reactions Analysis
3-Cl-THF can participate in a variety of chemical reactions. For instance, it can be used in three-component coupling strategies for the synthesis of 2,3,5-trisubstituted tetrahydrofurans with excellent selectivity . It can also undergo [3 + 2]-cycloaddition reactions with ketenes to form highly substituted tetrahydrofurans . Moreover, 3-Cl-THF derivatives can be synthesized through the addition of carbanions of 3-substituted-3-chloropropyl phenyl sulfones to aldehydes, followed by intramolecular substitution to yield trisubstituted tetrahydrofurans . The chloro group in 3-Cl-THF can also be substituted under neighboring group participation, leading to the formation of chloro-amino sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Cl-THF are influenced by the presence of the chlorine atom and the tetrahydrofuran ring. The chlorine atom increases the molecule's reactivity, making it a valuable intermediate for further chemical transformations. The tetrahydrofuran ring provides the molecule with a degree of steric hindrance and influences its solubility and boiling point. The reactivity of 3-Cl-THF with various nucleophiles, as well as its ability to form stable derivatives, makes it an important compound in synthetic organic chemistry .
科学研究应用
合成应用:Kruse等人(2010年)讨论了使用相关化合物2-氯四氢呋喃(2-Cl-THF)来保护醇类为四氢-2-呋喃基(THF)醚的用途。这种衍生物与各种化合物(包括醇类、酸和酰胺)反应,提供了一种保护羟基功能的通用程序。THF基团易于去除,展示了氯四氢呋喃在合成化学中的实用性 (Kruse, Jonkers, Dert, & Gen, 2010)。
合成方法:Bolotina、Kutsenko和Moshkin(1970年)开发了一种用于合成2-烷氧基-3-氯四氢呋喃的一步法方法,包括用亚硫酰氯氯化四氢呋喃。该方法合成了几种化合物,增加了可用氯四氢呋喃衍生物的范围 (Bolotina, Kutsenko, & Moshkin, 1970)。
衍生物构建:曾等人(2013年)报道了一种从同烯基醇构建β-氯四氢呋喃衍生物的高效方法。该过程使用亚硫酰氯,无需催化剂,可以将各种同烯基醇转化为高产率的β-氯四氢呋喃 (Zeng, Miao, Wang, Xia, & Sun, 2013)。
卤代反应:Shuikin等人(1963年)探讨了2-烷基-3-氯四氢呋喃与三溴化磷和四氯化硅的反应,导致各种卤代产物。这些反应显示了3-氯四氢呋喃在合成三卤代烷烃中的多功能性 (Shuikin, Bel'skii, Grushko, & Karakhanov, 1963)。
安全和危害
The safety data sheet for 3-Chlorotetrahydrofuran indicates that it is classified for acute toxicity, oral (Category 4), H302 . It should be handled with care and used only for research and development by a technically qualified individual .
Relevant Papers The paper “Anti-Adenoviral Activity of 2-(3-Chlorotetrahydrofuran-2-yl)-4-Tosyl-5-(Perfluoropropyl)-1,2,3-Triazole” discusses the synthesis of new fluorinated 1,2,3-triazoles and their mechanisms of action, which are promising for the development of efficient antiviral drugs . Another relevant document is the patent “US4261901A - Synthesis of tetrahydrofuran”, which describes the synthesis of 3-Chlorotetrahydrofuran .
属性
IUPAC Name |
3-chlorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHNWFFKQCPXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335300 | |
| Record name | 3-Chlorotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorotetrahydrofuran | |
CAS RN |
19311-38-7 | |
| Record name | 3-Chlorotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 3-chlorotetrahydrofuran?
A1: 3-Chlorotetrahydrofuran is a heterocyclic compound with a five-membered ring containing four carbon atoms, one oxygen atom, and a chlorine atom substituted at the 3-position. Its molecular formula is C4H7ClO.
Q2: Can you describe some common synthetic routes to obtain 2-alkoxy-3-chlorotetrahydrofurans?
A: Research has focused on the synthesis of substituted derivatives, particularly 2-alkoxy-3-chlorotetrahydrofurans. These compounds are often synthesized from readily available starting materials like furanidines. [, ]
Q3: How does the choice of solvent influence the synthesis of 2-alkoxy-3-chlorotetrahydrofurans?
A: The ratio of cis and trans isomers of 2-alkoxy-3-chlorotetrahydrofurans can be influenced by the solvent used during synthesis. This highlights the importance of solvent selection in controlling the stereochemical outcome of the reaction. []
Q4: What are some reactions that 2-alkoxy-3-chlorotetrahydrofurans can undergo?
A4: These compounds exhibit reactivity with various reagents:
- Phenyllithium: Reactions with phenyllithium can result in the opening of the tetrahydrofuran ring, offering pathways to new synthetic targets. [, ]
- Hydrogenolysis: Ethereal solutions of chloroalane can be used for the hydrogenolysis of acetals derived from 3-chlorotetrahydrofuran. []
- Nucleophilic Substitution: The chlorine atom in the 3-position can undergo nucleophilic substitution reactions, providing a way to introduce different substituents at that position. []
Q5: What is the stereochemical outcome of ring-opening reactions of 2-substituted 3-halogenotetrahydropyrans and -furans?
A: While ring-opening of cis and trans 2-substituted 3-halotetrahydropyrans generally shows high stereoselectivity towards (E)-5-substituted pent-4-enols, this selectivity is reduced when the substituent at the 2-position exhibits significant anomeric effects or lacks conformational preference. []
Q6: Can you explain the observed stereoselectivity in the ring-opening of 3-halogenotetrahydropyrans?
A: The stereoselectivity is attributed to a mechanism involving a rapidly inverting 3-carbanion intermediate. This carbanion forms quickly from both cis and trans isomers. The ring-opening, although fast, is slower than the carbanion inversion, meaning it occurs before conformational changes. As a result, the (E)/(Z) configuration of the resulting unsaturated alcohol is determined by the initial conformation of the tetrahydropyran. []
Q7: Why does the ring-opening of 2-alkyl-3-chlorotetrahydrofurans not exhibit the same stereoselectivity?
A: Unlike their tetrahydropyran counterparts, 2-alkyl-3-chlorotetrahydrofurans exist in conformational equilibria, leading to a lack of stereoselectivity in their ring-opening reactions. []
Q8: How can the ring-opening reaction be applied in synthesis?
A: This reaction is a valuable synthetic tool. For instance, it has been utilized in the synthesis of pheromones like (±)-exo- and (±)-endo-brevicomin, showcasing its applicability in constructing complex molecules. []
Q9: Has 3-chlorotetrahydrofuran been explored for its antiviral properties?
A: While 3-chlorotetrahydrofuran itself hasn't been extensively studied for antiviral activity, a derivative, 2-(3-chlorotetrahydrofuran-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (G29), has shown moderate activity against human adenovirus type 5 (HAdV-5). []
Q10: What is the mechanism of action of G29 against HAdV-5?
A: G29 appears to act through multiple mechanisms. It inhibits the formation of viral inclusion bodies, reduces the production of new virus particles, and helps normalize the cell cycle in infected cells, limiting viral replication. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



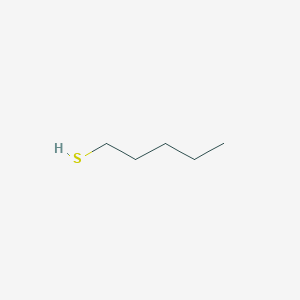
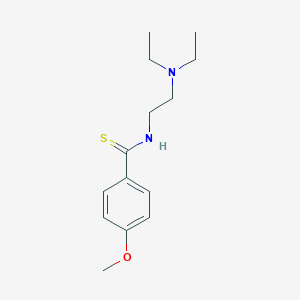
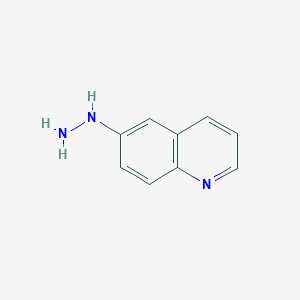

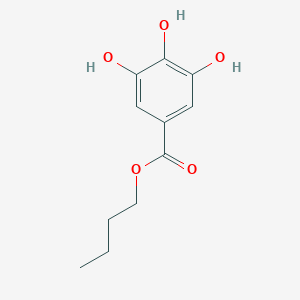
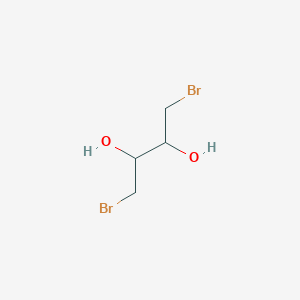


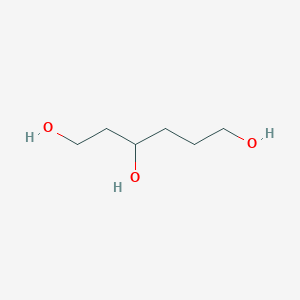
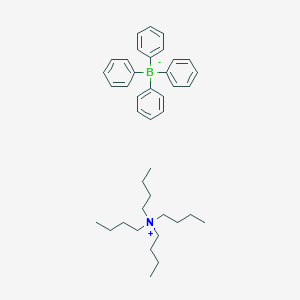

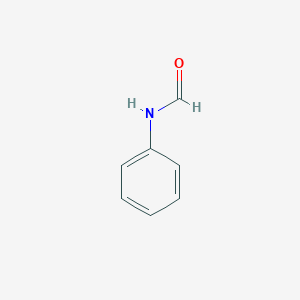
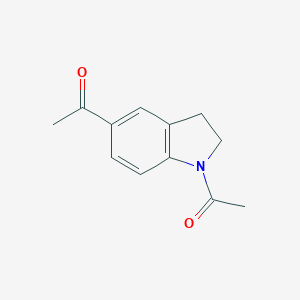
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)